AZD-7295

Übersicht

Beschreibung

AZD7295 has been investigated for the treatment of Hepatitis C.

Wissenschaftliche Forschungsanwendungen

Anwendung bei der Behandlung von Hepatitis C

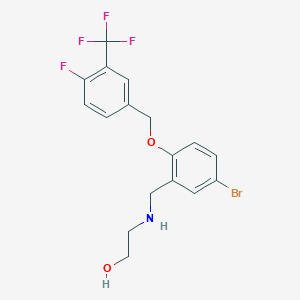

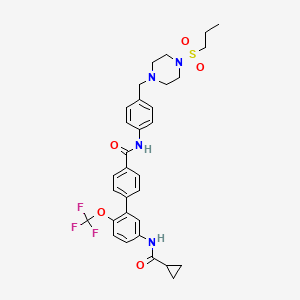

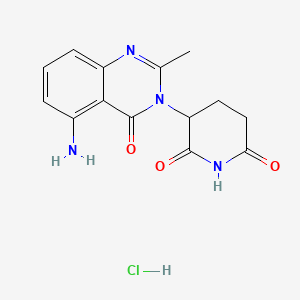

Die Verbindung AZD-7295 wird hinsichtlich ihrer potenziellen Verwendung bei der Behandlung von Hepatitis C untersucht {svg_1}. Sie gehört zu einer neuen Klasse von antiviralen Wirkstoffen, die möglicherweise gegen das Hepatitis-C-Virus (HCV) wirksam sind {svg_2}.

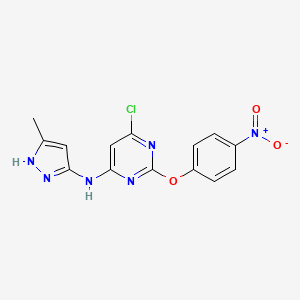

Forschungsstudie: Es wurde eine Studie durchgeführt, um die Pharmakokinetik, Sicherheit, Verträglichkeit und antivirale Wirkung von this compound bei relativ gesunden Personen mit HCV-Infektion zu beurteilen {svg_3}. In dieser doppelblinden, mehrfach aufsteigenden Dosisstudie wurden bis zu vier Gruppen mit jeweils 10 HCV-Trägern (insgesamt 40 Teilnehmer) randomisiert, um this compound oder ein Placebo zu erhalten {svg_4}.

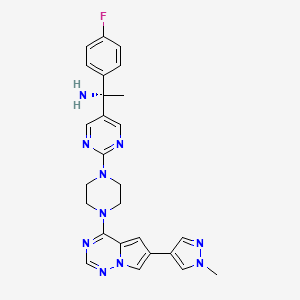

Bedeutung: Eine HCV-Infektion ist eine Hauptursache für Lebererkrankungen, einschließlich Zirrhose und Leberkrebs, und wird als die häufigste Indikation für eine Lebertransplantation in den Industrieländern angesehen {svg_5}. Der derzeitige Standard der Behandlung hat eine schlechte Wirksamkeit, insbesondere bei HCV-Genotyp 1, bei dem nur 50 % der Patienten ein anhaltendes virologisches Ansprechen erreichen {svg_6}. Daher werden dringend wirksamere und besser verträgliche Therapien benötigt, und this compound könnte diese Lücke möglicherweise schließen {svg_7}.

Biochemische Analyse

Biochemical Properties

AZD-7295 is a potent inhibitor of the Hepatitis C virus NS5A protein . The NS5A protein plays a diverse and critical set of roles both in the replication of the virus and in the mediation of host–virus interactions .

Cellular Effects

The NS5A protein, which this compound inhibits, plays a diverse and critical set of roles both in the replication of the virus and in the mediation of host–virus interactions . This suggests that this compound could have significant effects on cellular processes related to viral replication and host-virus interactions.

Molecular Mechanism

It is known to inhibit the Hepatitis C virus NS5A protein , which plays a critical role in the replication cycle of the virus .

Eigenschaften

IUPAC Name |

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDQJWCSSCURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929890-64-2 | |

| Record name | AZD-7295 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929890642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7295 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7295 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102MC1467J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

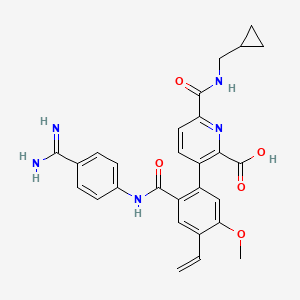

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

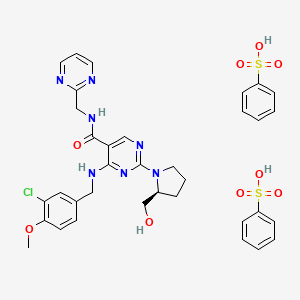

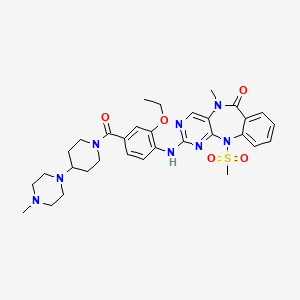

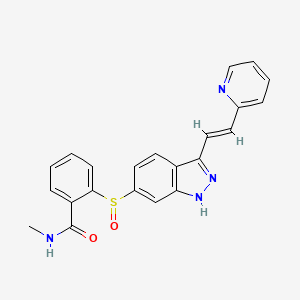

Feasible Synthetic Routes

Q1: What is AZD7295 and what is its mechanism of action against Hepatitis C Virus (HCV)?

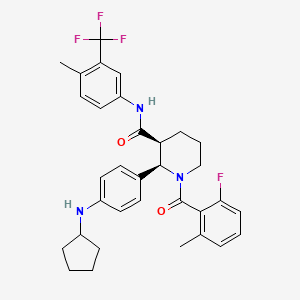

A1: AZD7295 is a novel NS5A inhibitor being investigated for its potential to treat chronic HCV infection. [, ] While the exact mechanism of action of AZD7295 is not elaborated on in the provided abstracts, NS5A inhibitors are known to target the non-structural protein 5A (NS5A) of the HCV. This protein plays a crucial role in viral replication and assembly. By inhibiting NS5A, AZD7295 is believed to disrupt the HCV lifecycle and reduce viral load.

Q2: Has AZD7295 been studied in clinical trials, and if so, what patient populations were included?

A2: Yes, a 2003 study investigated the antiviral activity, pharmacokinetics, and tolerability of AZD7295 in patients with HCV genotype 1 and 3. [] This suggests that clinical research has explored its potential in treating different HCV genotypes. Further details about the trial design and results are not available in the provided abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)